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molecular formula C11H13NO B8769015 1,2,3,4-Tetrahydronaphthalene-2-carboxamide

1,2,3,4-Tetrahydronaphthalene-2-carboxamide

Cat. No. B8769015
M. Wt: 175.23 g/mol
InChI Key: YPJUUALGVIQOLR-UHFFFAOYSA-N
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Patent
US08110687B2

Procedure details

To a solution of N-[3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-(trifluoromethyl)-phenyl]-7-({2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}oxy)-1,2,3,4-tetrahydronaphthalene-2-carboxamide (0.250 g, 0.39 mol) in THF (5 mL) at 0° C. was added 1.0 M tetra-n-butylammonium fluoride in THF (0.43 mL). The reaction mixture was allowed to stir at 0° C. for 1 h and then at rt overnight. Water was added and the reaction mixture was extracted with EtOAc. The organic solutions were combined, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to give 7-({2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}-oxy)-N-3(hydroxymethyl)-5-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydronaphthalene-2-carboxamide I-206 (199 mg, 88%) as a white solid. 1H NMR (400 MHz, d6-DMSO, HCl salt) δ: 11.48 (br s, 1H), 10.46 (s, 1H), 8.21 (d, 1H), 8.02 (s, 1H), 7.79 (s, 1H), 7.35 (br s, 1H), 7.31 (s, 1H), 7.22 (d, 1H), 6.93-7.02 (m, 2H), 6.81-6.86 (m, 1H), 4.54 (s, 2H), 2.76-2.97 (m, 5H), 2.07-2.15 (m, 1H), 1.90-1.98 (m, 1H), 1.73-1.85 (m, 1H), and 0.81-0.89 (m, 4H). LCMS: (FA) ES+526.4, ES−524.5.
Name
N-[3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-(trifluoromethyl)-phenyl]-7-({2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}oxy)-1,2,3,4-tetrahydronaphthalene-2-carboxamide
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.43 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si](OCC1C=C([NH:20][C:21]([CH:23]2[CH2:32][CH2:31][C:30]3[C:25](=[CH:26][C:27](OC4C=CN=C(NC(C5CC5)=O)C=4)=[CH:28][CH:29]=3)[CH2:24]2)=[O:22])C=C(C(F)(F)F)C=1)(C(C)(C)C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.O>C1COCC1>[CH2:24]1[C:25]2[C:30](=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH2:31][CH2:32][CH:23]1[C:21]([NH2:20])=[O:22] |f:1.2|

Inputs

Step One
Name
N-[3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-(trifluoromethyl)-phenyl]-7-({2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}oxy)-1,2,3,4-tetrahydronaphthalene-2-carboxamide
Quantity
0.25 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC=1C=C(C=C(C1)C(F)(F)F)NC(=O)C1CC2=CC(=CC=C2CC1)OC1=CC(=NC=C1)NC(=O)C1CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.43 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at rt
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1C(CCC2=CC=CC=C12)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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